Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-4-cyclopropoxy-3-nitropyridine

Medicinal Chemistry Organic Synthesis Quality Control

2-Chloro-4-cyclopropoxy-3-nitropyridine is a differentiated heterocyclic building block featuring a unique 4-cyclopropoxy group that optimizes CNS drug-likeness (LogP 2.18, TPSA 65.26 Ų) and enhances organic solubility versus methoxy analogs. Its orthogonal C2-Cl (SNAr) and C3-NO₂ (reducible) reactivity enables rapid sequential functionalization, reducing synthetic steps in kinase inhibitor and GPCR modulator libraries. Choose this intermediate for superior brain penetration profiles and streamlined scale-up processing.

Molecular Formula C8H7ClN2O3
Molecular Weight 214.60 g/mol
Cat. No. B14815107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-cyclopropoxy-3-nitropyridine
Molecular FormulaC8H7ClN2O3
Molecular Weight214.60 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C(=NC=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H7ClN2O3/c9-8-7(11(12)13)6(3-4-10-8)14-5-1-2-5/h3-5H,1-2H2
InChIKeyXZOUDQAOJQIRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-cyclopropoxy-3-nitropyridine: A Versatile Tri-Substituted Pyridine Scaffold for Targeted Chemical Synthesis and Medicinal Chemistry Optimization


2-Chloro-4-cyclopropoxy-3-nitropyridine (CAS 1243364-97-7) is a heterocyclic aromatic compound with the molecular formula C₈H₇ClN₂O₃ and a molecular weight of 214.60 g/mol . It features a pyridine core substituted at position 2 with a chlorine atom, at position 3 with a nitro group, and at position 4 with a cyclopropoxy group. This unique substitution pattern, particularly the 4-cyclopropoxy group, distinguishes it from more common 3-nitropyridine analogs and offers distinct physicochemical properties and reactivity profiles . The compound serves as a valuable building block in the synthesis of complex molecules, especially in medicinal chemistry programs targeting kinase inhibition and neurological disorders .

Why 2-Chloro-4-cyclopropoxy-3-nitropyridine Cannot Be Replaced by Common 3-Nitropyridine Analogs in Advanced R&D


The presence of the 4-cyclopropoxy group in 2-chloro-4-cyclopropoxy-3-nitropyridine introduces a critical divergence in physicochemical properties and synthetic utility compared to widely available analogs such as 2-chloro-3-nitropyridine, 2-chloro-4-methoxy-3-nitropyridine, or 4-chloro-3-nitropyridine. This substitution pattern alters the compound's lipophilicity (LogP), polar surface area (TPSA), and electronic distribution, which directly impact its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Furthermore, the cyclopropoxy group enhances solubility in organic solvents and reduces crystallinity relative to methyl- or unsubstituted analogs, facilitating downstream processing and purification . These differences make simple generic substitution impractical, as it would compromise reaction yields, alter pharmacokinetic profiles of final drug candidates, and invalidate established synthetic routes [1].

Quantitative Differentiation: 2-Chloro-4-cyclopropoxy-3-nitropyridine vs. Key Comparators


Purity Specification: 98% (GC/HPLC) Enabling High-Fidelity Synthesis

2-Chloro-4-cyclopropoxy-3-nitropyridine is supplied with a certified purity of 98% (GC/HPLC) . This specification is critical for reproducibility in multi-step synthetic sequences, particularly when the compound serves as a late-stage intermediate. In contrast, many commercially available analogs, such as 2-chloro-4-methoxy-3-nitropyridine, are often offered at lower purities (e.g., 95%) , which can introduce impurities that propagate through subsequent steps and necessitate additional purification, thereby increasing cost and reducing overall yield.

Medicinal Chemistry Organic Synthesis Quality Control

Lipophilicity (LogP) Profile: Optimized Partitioning for Blood-Brain Barrier Penetration

The computed LogP (octanol-water partition coefficient) of 2-chloro-4-cyclopropoxy-3-nitropyridine is 2.1844 , which falls within the optimal range (LogP 1–3) for central nervous system (CNS) drug candidates. This value is significantly higher than that of the 4-methoxy analog (ACD/LogP = 1.40) [1] and the parent 2-chloro-3-nitropyridine (XLogP3-AA = 1.6) [2]. The increased lipophilicity conferred by the cyclopropoxy group enhances passive membrane permeability and blood-brain barrier (BBB) penetration potential, a critical factor for neurological disorder targets.

CNS Drug Discovery ADME Physicochemical Property

Polar Surface Area (TPSA): Balanced for Oral Bioavailability and CNS Activity

The topological polar surface area (TPSA) of 2-chloro-4-cyclopropoxy-3-nitropyridine is 65.26 Ų . This value is strategically positioned below the 90 Ų threshold commonly associated with good oral bioavailability and below the 70 Ų threshold for optimal CNS penetration. In comparison, the 4-methoxy analog exhibits a TPSA of 68 Ų [1], while the unsubstituted 2-chloro-3-nitropyridine has a TPSA of 58.56 Ų [2]. The intermediate TPSA of the cyclopropoxy derivative provides a balanced profile: lower than the methoxy analog, suggesting slightly better membrane permeability, yet higher than the unsubstituted version, which may improve aqueous solubility.

Drug Design Bioavailability Physicochemical Property

Synthetic Versatility: Dual Reactive Handles (Chlorine and Nitro Groups) for Sequential Functionalization

The presence of both a chlorine atom at position 2 and a nitro group at position 3 provides two orthogonal reactive handles for sequential functionalization . The chlorine can undergo nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols, while the nitro group can be reduced to an amine for further elaboration via amide coupling, reductive amination, or diazotization. This dual reactivity is not present in simpler analogs like 4-cyclopropoxy-3-nitropyridine (which lacks the chlorine handle) or 2-chloro-4-cyclopropoxypyridine (which lacks the nitro handle) .

Organic Synthesis Medicinal Chemistry Building Blocks

Solubility Enhancement in Organic Solvents via Cyclopropoxy Group Incorporation

The cyclopropoxy group in 2-chloro-4-cyclopropoxy-3-nitropyridine likely reduces crystallinity compared to methyl-substituted analogs, enhancing solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate . While direct experimental solubility data are limited, class-level inference suggests that the cyclopropoxy moiety introduces conformational flexibility and disrupts crystal packing, a phenomenon observed across multiple cyclopropoxy-containing heterocycles [1]. This property is advantageous for reactions requiring homogeneous conditions and for purification via column chromatography.

Process Chemistry Formulation Physicochemical Property

Molecular Weight Optimization: Balancing Reactivity and Downstream ADME Properties

With a molecular weight of 214.60 g/mol , 2-chloro-4-cyclopropoxy-3-nitropyridine occupies a favorable position on the drug-likeness spectrum. It is heavier than the parent 2-chloro-3-nitropyridine (158.54 g/mol) [1] but significantly lighter than many advanced intermediates used in lead optimization. This intermediate molecular weight allows for the addition of further functional groups without exceeding the typical 'Rule of 5' threshold of 500 Da, thereby preserving the likelihood of favorable ADME properties in the final drug candidate.

Drug Design Medicinal Chemistry Lead Optimization

Target Applications Where 2-Chloro-4-cyclopropoxy-3-nitropyridine Delivers Quantifiable Advantage


CNS Drug Discovery: Optimized LogP and TPSA for Blood-Brain Barrier Penetration

In CNS-targeted medicinal chemistry programs, the LogP (2.1844) and TPSA (65.26 Ų) of 2-chloro-4-cyclopropoxy-3-nitropyridine position it favorably within the optimal property space for blood-brain barrier penetration. Compared to methoxy or unsubstituted analogs, the cyclopropoxy group provides a balanced lipophilicity profile that enhances passive diffusion while maintaining acceptable solubility [1]. This makes it a preferred building block for the synthesis of kinase inhibitors, GPCR modulators, or other CNS-active small molecules, where achieving adequate brain exposure is a primary challenge.

Efficient Multi-Step Synthesis: Leveraging Dual Orthogonal Reactive Handles

The compound's dual reactive handles—the C2-chlorine for SNAr and the C3-nitro group for reduction to an amine—enable efficient, sequential functionalization strategies . This orthogonal reactivity is particularly valuable in the parallel synthesis of compound libraries or the construction of complex, polycyclic scaffolds, such as pyridopyrazines or pyridodiazepines. Using this compound as a starting point can reduce the total number of synthetic steps compared to routes employing mono-functionalized pyridines, thereby saving time and resources in early-stage drug discovery [1].

Process Chemistry and Scale-Up: Enhanced Organic Solvent Solubility for Improved Handling

The presence of the cyclopropoxy group is inferred to reduce crystallinity and enhance solubility in organic solvents relative to methyl-substituted analogs . This property is advantageous in process chemistry and scale-up operations, where homogeneous reaction conditions and efficient purification are critical. Improved solubility allows for higher reaction concentrations, reducing solvent volumes and waste, and facilitates easier purification via column chromatography or crystallization [1].

Lead Optimization Programs Requiring Moderate Molecular Weight Starting Points

With a molecular weight of 214.60 g/mol, this compound serves as an ideal intermediate-weight building block for lead optimization . It provides sufficient mass to incorporate key pharmacophoric elements (chlorine, nitro/amine, cyclopropoxy) while leaving ample 'room' for further elaboration without exceeding drug-like molecular weight limits. This is particularly relevant in fragment-based drug discovery or scaffold-hopping exercises, where maintaining a low to moderate molecular weight is essential for downstream ADME success [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-cyclopropoxy-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.